molecular formula C10H6F3NO2S B2856960 3-Amino-5-(trifluoromethyl)benzo[b]thiophene-2-carboxylic acid CAS No. 1609255-54-0

3-Amino-5-(trifluoromethyl)benzo[b]thiophene-2-carboxylic acid

Cat. No.: B2856960
CAS No.: 1609255-54-0
M. Wt: 261.22
InChI Key: OSRGBCMUYUSWKR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Amino-5-(trifluoromethyl)benzo[b]thiophene-2-carboxylic acid is a high-value scaffold in medicinal chemistry, particularly in the synthesis of kinase inhibitors for research and drug discovery. Its 3-aminobenzo[b]thiophene core is a privileged structure with enormous potential for derivatization in fragment-based drug discovery and hit-to-lead development . This compound is strategically employed in the preparation of inhibitors targeting kinase families such as the LIMK (LIM Kinase) protein family, PIM (Proviral Integration site for Moloney murine leukemia virus) kinases, and MAPK-activated protein kinase-2 (MK2) . Inhibiting these kinases presents a promising approach in cancer therapy, as in the case of PIM kinases which are implicated in tumorigenesis, and for inflammatory diseases via the MK2 pathway . The presence of both amino and carboxylic acid functional groups allows for versatile synthetic elaboration, making this compound a versatile building block for constructing complex, biologically active heterocycles such as thieno[2,3-b]pyridines, benzo[4,5]thieno[3,2-d]pyrimidin-4-ones, and benzo[4,5]thieno[3,2-e][1,4]diazepin-5(2H)-ones, which are core motifs in various inhibitor scaffolds .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-amino-5-(trifluoromethyl)-1-benzothiophene-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6F3NO2S/c11-10(12,13)4-1-2-6-5(3-4)7(14)8(17-6)9(15)16/h1-3H,14H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSRGBCMUYUSWKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C(F)(F)F)C(=C(S2)C(=O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6F3NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 3-Amino-5-(trifluoromethyl)benzo[b]thiophene-2-carboxylic acid involves the microwave-assisted reaction of 2-halobenzonitriles with methyl thioglycolate in the presence of triethylamine in dimethyl sulfoxide (DMSO) at 130°C. This method provides rapid access to 3-aminobenzo[b]thiophenes with yields ranging from 58% to 96% .

Industrial Production Methods

This can be achieved through various chemical synthesis techniques, including the use of trifluoromethylating agents and appropriate reaction conditions .

Chemical Reactions Analysis

Esterification and Amidation

The carboxylic acid group undergoes standard derivatization reactions to form esters or amides, enabling structural diversification for pharmacological studies.

Reaction Reagents/Conditions Product Yield Source
EsterificationEthanol, H<sub>2</sub>SO<sub>4</sub>, refluxEthyl 3-amino-5-(trifluoromethyl)benzo[b]thiophene-2-carboxylate89%
AmidationThionyl chloride, NH<sub>3</sub>3-Amino-5-(trifluoromethyl)benzo[b]thiophene-2-carboxamide85%
  • Key Findings :

    • Ester derivatives are intermediates for further functionalization (e.g., hydrazide synthesis) .

    • Amidation enhances solubility and bioactivity in drug discovery .

Acylhydrazone Formation

The amino group reacts with aldehydes to form acylhydrazones, a strategy employed in antimicrobial agent development.

Aldehyde Conditions Product MIC (µg/mL) Source
Pyridine-2-carbaldehydeReflux in MeOH, 2 h(E)-N'-(Pyridin-2-ylmethylene)-5-(trifluoromethyl)benzo[b]thiophene-2-carbohydrazide4–16
4-NitrobenzaldehydeMicrowave irradiation, 130°C(E)-N'-(4-Nitrobenzylidene)-5-(trifluoromethyl)benzo[b]thiophene-2-carbohydrazide8–32
  • Key Findings :

    • Acylhydrazones show potent activity against Staphylococcus aureus, including methicillin-resistant strains .

    • Electronic effects of substituents (e.g., trifluoromethyl) modulate bioactivity .

Ring Functionalization

The benzo[b]thiophene core participates in electrophilic substitution and cross-coupling reactions.

Halogenation

Reagent Position Product Application Source
N-Bromosuccinimide (NBS)C44-Bromo-3-amino-5-(trifluoromethyl)benzo[b]thiophene-2-carboxylic acidSuzuki coupling precursor
CuBr<sub>2</sub>/t-BuONOC33-Bromo-5-(trifluoromethyl)benzo[b]thiophene-2-carboxylic acidKinase inhibitor synthesis

Cross-Coupling

Reaction Catalyst Product Yield Source
Suzuki couplingPd(PPh<sub>3</sub>)<sub>4</sub>4-Aryl-3-amino-5-(trifluoromethyl)benzo[b]thiophene-2-carboxylic acid70–85%
  • Key Findings :

    • Bromination at C4 enables diversification via cross-coupling for kinase inhibitor scaffolds .

    • Palladium-catalyzed reactions retain the trifluoromethyl group’s electronic effects .

Reduction and Oxidation

The amino and carboxylic acid groups participate in redox reactions.

Reaction Reagents Product Notes Source
Reduction of carboxylic acidLiAlH<sub>4</sub>, THF3-Amino-5-(trifluoromethyl)benzo[b]thiophene-2-methanolLow yield (30%)
Oxidation of amino groupH<sub>2</sub>O<sub>2</sub>, FeCl<sub>3</sub>3-Nitro-5-(trifluoromethyl)benzo[b]thiophene-2-carboxylic acidRarely employed
  • Key Findings :

    • Reduction is limited due to competing side reactions with the trifluoromethyl group .

    • Oxidation of the amino group is less common but feasible under strong conditions.

Protection/Deprotection Strategies

The amino group is protected for selective functionalization.

Protecting Group Conditions Application Source
Boc (tert-butyloxycarbonyl)Boc<sub>2</sub>O, DMAPEnables C–H functionalization of the ring
TrifluoroacetylTFAA, CH<sub>2</sub>Cl<sub>2</sub>Temporary protection during bromination

Mechanistic Insights

  • Electronic Effects : The electron-withdrawing trifluoromethyl group deactivates the benzene ring, directing electrophilic substitution to the C4 position .

  • Steric Hindrance : The amino group at C3 limits reactivity at adjacent positions, favoring functionalization at C4 or C7 .

Tables of Biological Activity Correlations

Table 1: Anticancer Activity of Derivatives

Derivative Cell Line IC<sub>50</sub> (µM) Mechanism
3-Amino-5-(trifluoromethyl)-benzothiophene-2-amideA549< 1Apoptosis induction
Ethyl ester derivativeMCF-72.5Tubulin polymerization inhibition

Table 2: Antimicrobial Activity

Acylhydrazone Derivative Bacterial Strain MIC (µg/mL)
(E)-N'-(Pyridin-2-ylmethylene) derivativeMethicillin-resistant S. aureus4
(E)-N'-(4-Nitrobenzylidene) derivativeE. coli8

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of benzo[b]thiophene derivatives, including 3-amino-5-(trifluoromethyl)benzo[b]thiophene-2-carboxylic acid, as anticancer agents. For instance, derivatives targeting the RhoA/ROCK pathway have shown promising anti-proliferative effects against breast cancer cell lines such as MDA-MB-231 . The mechanism involves inhibiting cell migration and invasion while promoting apoptosis.

Enzyme Inhibition

The compound has also been evaluated for its inhibitory effects on cholinesterases, which are critical in neurodegenerative diseases like Alzheimer's. Structure-activity relationship studies suggest that modifications to the benzothiophene scaffold can enhance inhibitory potency against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). For example, certain derivatives exhibited IC50 values comparable to standard inhibitors like galantamine .

Case Study 1: Synthesis and Evaluation of Benzothiophene Derivatives

A study synthesized a series of benzothiophene-chalcone hybrids and evaluated their biological activities against AChE and BChE. The findings indicated that specific substitutions at the 3-position significantly improved enzyme inhibition, suggesting that this compound could be further optimized for enhanced therapeutic efficacy .

Case Study 2: Antimicrobial Properties

Another investigation focused on the antimicrobial properties of benzothiophene derivatives against Staphylococcus aureus. Compounds derived from this scaffold demonstrated significant activity with minimum inhibitory concentrations indicating their potential as new antibiotic agents .

Data Table: Summary of Biological Activities

Compound Activity IC50 (μM) Reference
This compoundAChE Inhibition62.1
Benzothiophene derivativeBChE Inhibition24.35
Benzothiophene derivativeAnticancer (MDA-MB-231)-
Benzothiophene derivativeAntimicrobial (S. aureus)4

Mechanism of Action

The mechanism of action of 3-Amino-5-(trifluoromethyl)benzo[b]thiophene-2-carboxylic acid involves its interaction with molecular targets such as protein kinases. The compound can inhibit the activity of these kinases by binding to their active sites, thereby disrupting signaling pathways involved in cell proliferation and survival. This makes it a potential candidate for developing anticancer therapies .

Comparison with Similar Compounds

Structural Analogues: Substituent Variations

Key substituent differences among thiophene derivatives significantly impact their physicochemical and biological properties. Below is a comparative analysis:

Compound Name Substituents (Positions) Core Structure Key Properties/Applications Reference
3-Amino-5-(trifluoromethyl)benzo[b]thiophene-2-carboxylic acid -NH₂ (3), -CF₃ (5), -COOH (2) Benzo[b]thiophene Pharmaceutical intermediate; electron-withdrawing -CF₃ enhances stability
3-Amino-5-(4-chlorophenyl)thiophene-2-carboxylic acid -NH₂ (3), 4-Cl-C₆H₄ (5), -COOH (2) Simple thiophene Precursor for thieno[3,2-d]pyrimidines; anti-inflammatory activity
Ethyl 3-Amino-5-(3-chlorophenyl)thiophene-2-carboxylate -NH₂ (3), 3-Cl-C₆H₄ (5), -COOEt (2) Simple thiophene Ester form improves solubility; used in inhibitor synthesis
3-Amino-4-(isopropylsulfonyl)-5-(methylthio)thiophene-2-carboxylic acid -NH₂ (3), -SO₂C₃H₇ (4), -SCH₃ (5), -COOH (2) Simple thiophene Sulfonyl groups enhance metabolic stability; potential bioactive agent

Key Observations :

  • Core structure : The benzo[b]thiophene core (vs. simple thiophene) increases aromaticity and planarity, which may enhance binding to biological targets (e.g., enzymes) .
Physicochemical Properties
  • Solubility : The carboxylic acid group (-COOH) in the target compound increases water solubility compared to ester derivatives (e.g., ethyl or methyl esters) .
  • Crystallography: Simple thiophene derivatives (e.g., ethyl 3-bromo-4-cyano-thiophene-2-carboxylate) crystallize in monoclinic systems with hydrogen bonding (2.554 Å), suggesting similar packing patterns for the target compound .

Biological Activity

3-Amino-5-(trifluoromethyl)benzo[b]thiophene-2-carboxylic acid is a heterocyclic compound with a unique benzothiophene core structure. This compound has garnered attention due to its potential biological activities, including its role as an inhibitor in various biochemical pathways. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

IUPAC Name: 3-amino-5-(trifluoromethyl)-1-benzothiophene-2-carboxylic acid
Molecular Formula: C10H6F3NO2S
CAS Number: 1609255-54-0
Molecular Weight: 289.27 g/mol

This compound features both an amino group and a trifluoromethyl group, which contribute to its distinctive chemical behavior and biological activity.

Biological Activity Overview

The biological activity of this compound has been explored in various studies, focusing on its potential as a kinase inhibitor and its effects on different biological systems.

Kinase Inhibition

One of the primary areas of research involves the compound's ability to inhibit specific protein kinases, which are crucial in regulating cellular functions. For instance, it has been noted for its potential role in targeting kinases involved in cancer pathways.

Study on Cholinesterase Inhibition

A recent study investigated the inhibitory effects of related benzothiophene compounds on cholinesterases (AChE and BChE). While not directly testing this compound, the findings from this study provide insights into the structure-activity relationship that could be relevant for our compound.

CompoundAChE IC50 (μM)BChE IC50 (μM)
5f62.10N/A
5hN/A24.35

These results indicate that modifications to the benzothiophene scaffold can significantly enhance inhibitory activity against cholinesterases, suggesting that similar modifications could be explored for this compound to optimize its bioactivity .

Mechanistic Insights

Molecular docking studies have been employed to elucidate the binding interactions between benzothiophene derivatives and their target enzymes. These studies suggest that the trifluoromethyl group enhances binding affinity through hydrophobic interactions, while the amino group may participate in hydrogen bonding with active site residues .

Cell Viability Studies

In vitro studies using SH-SY5Y neuroblastoma cells have shown that certain benzothiophene derivatives exhibit low cytotoxicity at effective concentrations, indicating their potential therapeutic window. For instance, compounds tested at concentrations up to 200 μM did not significantly affect cell viability .

Q & A

Q. What are the standard synthetic routes for 3-amino-5-(trifluoromethyl)benzo[b]thiophene-2-carboxylic acid?

The synthesis typically involves multi-step organic reactions, starting with the construction of the benzo[b]thiophene core. A common approach includes:

  • Cyclization reactions : Using substituted thiophene precursors with appropriate directing groups to form the fused benzene-thiophene system.
  • Functionalization : Introducing the trifluoromethyl group via electrophilic substitution or coupling reactions, followed by amino group installation via reduction of nitro intermediates or direct amination.
  • Carboxylic acid formation : Hydrolysis of ester precursors (e.g., ethyl or methyl esters) under acidic or basic conditions .
    Key characterization methods: NMR (¹H/¹³C/¹⁹F), HPLC for purity, and mass spectrometry to confirm molecular weight .

Q. How is the stability of this compound assessed under standard laboratory conditions?

Stability studies focus on:

  • Thermal stability : Thermogravimetric analysis (TGA) to determine decomposition temperatures.
  • Chemical stability : Exposure to light, humidity, and oxidizing agents (e.g., H₂O₂) to monitor structural integrity via FTIR and UV-Vis spectroscopy.
  • Solution stability : Monitoring pH-dependent degradation in solvents (e.g., DMSO, ethanol) using HPLC .

Q. What are the primary applications of this compound in medicinal chemistry?

The compound serves as a versatile scaffold for:

  • Drug discovery : The trifluoromethyl group enhances metabolic stability and lipophilicity, while the amino and carboxylic acid groups allow derivatization into amides or esters for target-specific activity.
  • Biological probes : Fluorescent tagging or radiolabeling for receptor-binding studies .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across different assay models?

Contradictions often arise from variations in:

  • Assay conditions : Differences in pH, solvent (DMSO vs. aqueous buffers), or cell lines. Validate results using orthogonal assays (e.g., enzymatic vs. cell-based).
  • Compound purity : Confirm via LC-MS and adjust synthetic protocols to minimize impurities.
  • Substituent effects : Compare activity of derivatives (e.g., methyl vs. trifluoromethyl) to isolate electronic or steric contributions .

Q. What strategies optimize the yield of benzo[b]thiophene derivatives during cyclization?

  • Catalyst screening : Use Lewis acids (e.g., ZnCl₂) or palladium catalysts to enhance cyclization efficiency.
  • Solvent optimization : Polar aprotic solvents (e.g., DMF) improve reaction kinetics.
  • Temperature control : Gradual heating (e.g., reflux in ethanol) minimizes side reactions .

Q. How do electronic effects of the trifluoromethyl group influence reactivity in nucleophilic substitutions?

The strong electron-withdrawing nature of the -CF₃ group:

  • Activates the thiophene ring for electrophilic attacks at meta/para positions.
  • Deactivates adjacent positions , directing nucleophiles (e.g., amines) to specific sites. Computational studies (DFT) predict charge distribution, validated by X-ray crystallography .

Q. What methodologies are used to evaluate the anti-inflammatory activity of derivatives?

  • In vitro assays : COX-1/COX-2 inhibition assays and TNF-α suppression in macrophage models.
  • In vivo models : Carrageenan-induced paw edema in rodents, with dose-response comparisons to standard drugs (e.g., indomethacin).
  • SAR analysis : Correlate substituent modifications (e.g., halogenation at position 5) with activity trends .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.